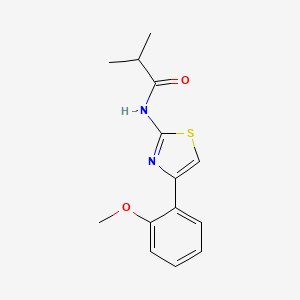

N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

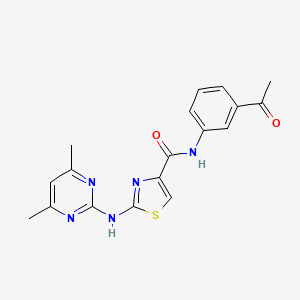

“N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds and have been associated with various medicinal properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroanalytical methods such as NMR and IR .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can react with α-bromoketones to form substituted thiazol-2-yl-acetamides .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antimicrobial Activities

Research indicates that compounds similar to N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide demonstrate notable antimicrobial properties. For instance, a study by Bharti et al. (2010) synthesized a series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which showed moderate to excellent anti-fungal and anti-bacterial activities, particularly against strains like Candida albicans and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Properties

Compounds structurally related to this compound have been evaluated for their potential in cancer treatment. Yakantham, Sreenivasulu, and Raju (2019) synthesized thiazol-4-amine derivatives, testing their anticancer activity against various human cancer cell lines, including breast and lung cancers, demonstrating promising results (Yakantham, Sreenivasulu, & Raju, 2019).

Anti-inflammatory Agents

A study by Thabet et al. (2011) synthesized compounds including N-(4-(2-aminothiazol-2-yl) and evaluated them for anti-inflammatory properties. The synthesized compounds were screened for analgesic and anti-inflammatory studies, showing potential as anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Effect on Cancer Cell Morphology

A 2021 study by Evdokimova et al. explored bicyclic isothioureas of N-(4-methoxyphenyl)-2-aminocycloalkane[d]thiazole type and their impact on the morphology of human lung carcinoma cells. This research suggests potential applications in understanding and influencing cancer cell behavior (Evdokimova, Alexeev, Nurieva, Milaeva, Kuznetsov, & Zefirova, 2021).

Corrosion Inhibition

Compounds similar to this compound have been studied for their corrosion inhibition properties. Chaitra et al. (2016) synthesized thiazole hydrazones and evaluated their potential in inhibiting mild steel corrosion in acidic media, indicating their utility in industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Mode of Action

It’s known that the thiazole ring, a key structural component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.

Result of Action

Thiazole-containing compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

Biochemical Analysis

Biochemical Properties

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These interactions suggest that N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide may have antioxidant properties, helping to mitigate oxidative damage in cells .

Cellular Effects

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . Additionally, this compound can influence gene expression and cellular metabolism, potentially altering the expression of genes involved in cell survival and energy production .

Molecular Mechanism

The molecular mechanism of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced inflammation and oxidative stress . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into various metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, potentially enhancing its therapeutic effects in target organs . Understanding these transport and distribution mechanisms is essential for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can significantly impact its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . The subcellular distribution of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can influence its interactions with biomolecules and its overall therapeutic potential.

Properties

IUPAC Name |

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKESCKSRAKZEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)

![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)

![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)

![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)